molecular formula C8H18O2 B13527362 2,2,4-Trimethylpentane-1,4-diol CAS No. 80864-10-4

2,2,4-Trimethylpentane-1,4-diol

Cat. No.: B13527362
CAS No.: 80864-10-4
M. Wt: 146.23 g/mol
InChI Key: UPQBAPMBTTWGMM-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,4-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2,2,4-trimethylpentane-1,4-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, this compound is often produced by the catalytic hydrogenation of 2,2,4-trimethylpentane-1,4-dione. The process involves the use of a fixed-bed reactor where the dione is passed over a catalyst bed under hydrogen gas flow. The reaction conditions are optimized to achieve high yield and purity of the diol.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylpentane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: 2,2,4-Trimethylpentane-1,4-dione or 2,2,4-trimethylpentanoic acid.

    Reduction: 2,2,4-Trimethylpentane.

    Substitution: 2,2,4-Trimethylpentane-1,4-dichloride or 2,2,4-trimethylpentane-1,4-dibromide.

Scientific Research Applications

2,2,4-Trimethylpentane-1,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the preparation of biologically active molecules and as a solvent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).

    Industry: The diol is employed in the production of polymers, resins, and plasticizers. It is also used as a coalescing agent in paints and coatings to improve film formation.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentane-1,4-diol depends on its application. In chemical reactions, the hydroxyl groups participate in various transformations, acting as nucleophiles or electrophiles. In biological systems, the compound can interact with enzymes and proteins, influencing their activity and function. The specific molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

2,2,4-Trimethylpentane-1,4-diol can be compared with other similar diols such as:

    2,2,4-Trimethylpentane-1,3-diol: This compound has hydroxyl groups at different positions, leading to distinct chemical properties and reactivity.

    Neopentyl glycol (2,2-dimethyl-1,3-propanediol): It has a similar structure but with different spatial arrangement of hydroxyl groups, affecting its applications and reactivity.

    1,4-Cyclohexanedimethanol: This diol has a cyclic structure, which imparts different physical and chemical properties compared to this compound.

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and its branched carbon chain, which contribute to its distinct reactivity and applications.

Properties

IUPAC Name

2,2,4-trimethylpentane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(2,6-9)5-8(3,4)10/h9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQBAPMBTTWGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C)(C)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615937
Record name 2,2,4-Trimethylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80864-10-4
Record name 2,2,4-Trimethylpentane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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